

"CAS number 337904-76-4 properties"

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Compound of Interest

Compound Name: *2-Cyano-6-isopropylpyridine*

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An In-depth Technical Guide to CAS Number 337904-76-4 and the Associated Therapeutic Agent Omarigliptin

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, mechanism of action, pharmacology, and clinical development associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor Omarigliptin (MK-3102). It is important to note a discrepancy in the provided topic identifier: CAS number 337904-76-4 refers to the chemical intermediate 6-(propan-2-yl)pyridine-2-carbonitrile[1][2]. However, the in-depth pharmacological and clinical data required for a technical whitepaper aligns with Omarigliptin (CAS number: 1226781-44-7)[3], a compound for which the former may serve as a building block. This guide will therefore focus on Omarigliptin to fulfill the core scientific requirements of the request. Omarigliptin is a potent, selective, and long-acting oral agent developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM). By inhibiting the DPP-4 enzyme, Omarigliptin enhances the body's incretin system, leading to improved glycemic control. This document details its physicochemical properties, synthesis, mechanism of action, key preclinical and clinical data, and standardized experimental protocols for its characterization.

Physicochemical and Structural Properties

Omarigliptin (MK-3102) is a structurally distinct small molecule engineered for a long pharmacokinetic half-life, permitting a once-weekly dosing schedule.[4][5] Its core chemical and physical characteristics are summarized below.

| Property | Value | Source |
|--------------------|---|--------|
| IUPAC Name | (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihdropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | [3] |
| CAS Number | 1226781-44-7 | [3] |
| Molecular Formula | C ₁₇ H ₂₀ F ₂ N ₄ O ₃ S | [3] |
| Molar Mass | 398.43 g·mol ⁻¹ | [3] |
| Aqueous Solubility | pH 2: 7.1 mg/mL; pH 6: 8.7 mg/mL; pH 8: 3.1 mg/mL | [6] |
| pKa Values | 3.5 and 7.1 | [6] |

Overview of Chemical Synthesis

The commercial manufacturing route for Omarigliptin is a convergent synthesis that involves the assembly of two key fragments: a highly functionalized pyranone and a mesylated pyrazole.[7] The process is notable for its reliance on several ruthenium-catalyzed reactions to establish the required stereochemistry and bond formations with high precision.[7][8]

Key stages in the synthesis include:

- Dynamic Kinetic Resolution (DKR): An asymmetric transfer hydrogenation of a racemic α -aminoketone, catalyzed by a tethered Ru(II) catalyst, is used to set two contiguous stereogenic centers on the pyranone precursor.[8][9]
- Cycloisomerization: A Ru-catalyzed cycloisomerization of a bis-homopropargylic alcohol forms the core dihydropyran ring.[7][8]
- Reductive Amination: The final key bond formation occurs via a diastereoselective reductive amination, coupling the pyranone ketone with the mesylated pyrazole fragment.[7]

- Deprotection: The synthesis is completed by the removal of a Boc (tert-butyloxycarbonyl) protecting group from the amine.[7]

This scalable process has been successfully applied for multi-kilogram production, demonstrating its efficiency and robustness for pharmaceutical manufacturing.[7][10]

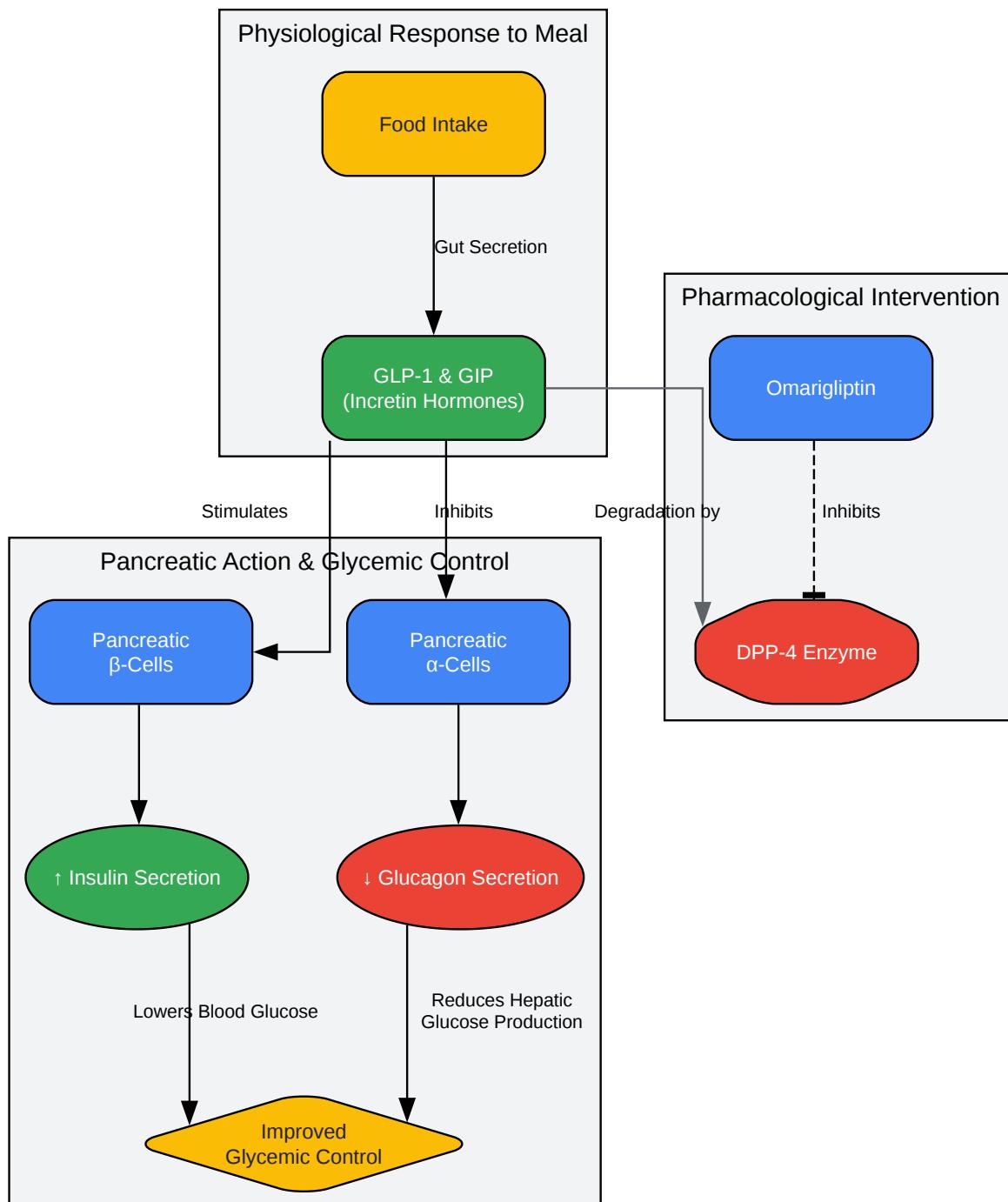
Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Omarigliptin exerts its therapeutic effect by acting as a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[4][5][6] DPP-4 is a serine protease responsible for the rapid degradation of the endogenous incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12]

The physiological cascade following DPP-4 inhibition is as follows:

- DPP-4 Inhibition: Omarigliptin binds to the active site of DPP-4, preventing it from cleaving and inactivating GLP-1 and GIP.[12][13]
- Increased Incretin Levels: This inhibition leads to a 2- to 3-fold increase in the circulating levels and prolonged activity of active GLP-1 and GIP, particularly after a meal.[11][13]
- Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β -cells to release insulin in a glucose-dependent manner. This is a critical feature, as insulin secretion is enhanced only when blood glucose is elevated, minimizing the risk of hypoglycemia.[13][14]
- Suppression of Glucagon Release: GLP-1 also acts on pancreatic α -cells to suppress the secretion of glucagon, a hormone that promotes hepatic glucose production.[13][15]

The dual action of increasing glucose-dependent insulin secretion and suppressing glucagon release results in improved glycemic control, lowering both postprandial and fasting blood glucose levels.[13]

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Caption: Mechanism of action for Omarigliptin via DPP-4 inhibition.

Pharmacology and Pharmacokinetics

Omarigliptin exhibits high potency and selectivity for the DPP-4 enzyme, coupled with a pharmacokinetic profile that supports its long duration of action.

In Vitro Pharmacology

Preclinical studies have established Omarigliptin as a more potent DPP-4 inhibitor than the first-in-class daily-dosed agent, sitagliptin. It demonstrates high selectivity against other proteases, minimizing the potential for off-target effects.[\[6\]](#)

| Parameter | Value | Notes |
|------------------------|--------|---|
| DPP-4 IC ₅₀ | 1.6 nM | The concentration required to inhibit 50% of DPP-4 activity. [6] |
| DPP-4 K _i | 0.8 nM | The inhibition constant, reflecting binding affinity. [6] |
| Selectivity | >67 μM | IC ₅₀ against other proteases (QPP, FAP, PEP, DPP8, DPP9). [6] |

Pharmacokinetics (PK)

The extended half-life of Omarigliptin is the key property enabling its once-weekly administration. This is consistent across preclinical species and is recapitulated in human clinical studies.

| Species | Terminal Half-Life | Clearance |
|---------|--------------------|---|
| Rat | 11 hours | 1.1 mL min ⁻¹ kg ⁻¹ |
| Dog | 22 hours | 0.9 mL min ⁻¹ kg ⁻¹ |
| Human | >100 hours | Cleared primarily by renal excretion. [4] |

In humans, the drug is rapidly absorbed, with time to maximum concentration ranging from 0.5 to 4 hours.[4] Steady-state concentrations are achieved after two to three weekly doses.[4]

Clinical Efficacy and Safety Profile

Omarigliptin underwent an extensive clinical development program, O-QWEST (Omarigliptin Q Weekly Efficacy and Safety in Type 2 Diabetes), which included 10 Phase 3 trials involving approximately 8,000 patients.[5][16]

- Dose-Ranging Studies: A 12-week, phase II dose-ranging study identified the 25 mg once-weekly dose as providing the greatest reduction in HbA1c from baseline compared to placebo (-0.72%).[17]
- Non-Inferiority to Daily Dosing: In a pivotal 24-week Phase 3 trial, omarigliptin 25 mg once-weekly was shown to be non-inferior to sitagliptin 100 mg once-daily in patients inadequately controlled on metformin. Both groups achieved similar reductions in HbA1c.[4][16]
- Safety and Tolerability: Across clinical trials, Omarigliptin was generally well-tolerated. The incidence of adverse events was comparable to both placebo and active comparators.[18] Importantly, it demonstrated a weight-neutral effect and a low incidence of hypoglycemia, consistent with the glucose-dependent mechanism of action of the DPP-4 inhibitor class.[4]
- Regulatory Status: Omarigliptin was approved for use in Japan in 2015 under the trade name Marizev®.[3][12] However, for commercial reasons, the developer decided not to pursue marketing authorization in Europe and the United States.[4]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Characterizing the potency of a DPP-4 inhibitor like Omarigliptin is fundamentally achieved through an in vitro enzymatic assay. The following protocol describes a standard, reliable method using a fluorogenic substrate.

Objective: To determine the IC_{50} value of a test compound (e.g., Omarigliptin) against recombinant human DPP-4.

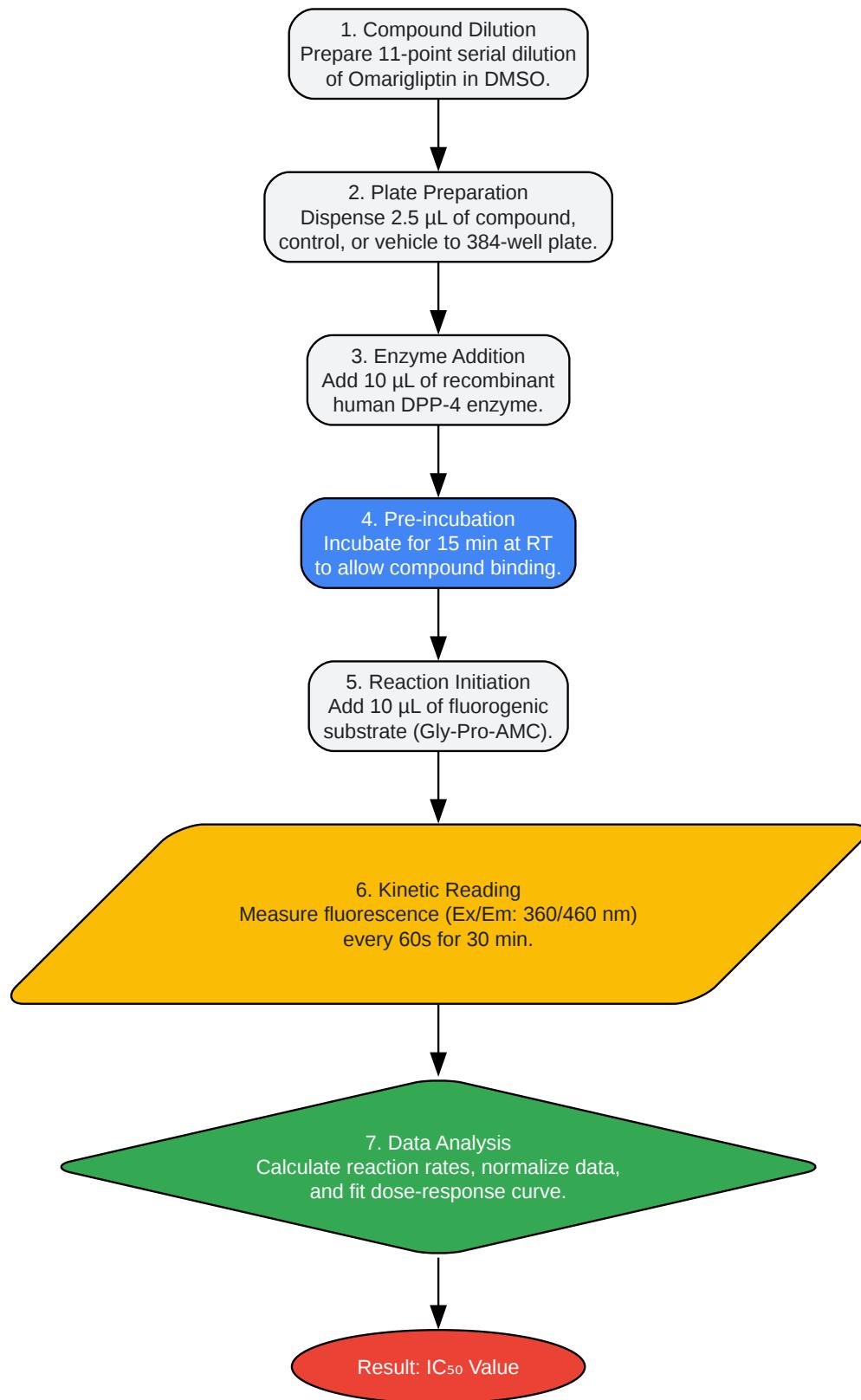
Materials:

- Recombinant Human DPP-4 Enzyme
- DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- Assay Buffer: Tris-HCl, pH 7.5
- Test Compound (Omarigliptin) and Positive Control (e.g., Sitagliptin)
- Dimethyl Sulfoxide (DMSO) for compound dilution
- 384-well black, flat-bottom microplates
- Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

- Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. b. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration gradient. c. Prepare a final 100X working concentration plate by diluting the DMSO series in assay buffer.
- Assay Setup: a. Add 2.5 μ L of the 100X test compound dilutions, positive control, or vehicle (DMSO in buffer) to the appropriate wells of a 384-well plate. b. Add 12.5 μ L of assay buffer to all wells. c. Initiate the reaction by adding 10 μ L of pre-diluted DPP-4 enzyme solution to all wells except the "no enzyme" control wells. Mix gently. d. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
- Substrate Addition and Measurement: a. Add 10 μ L of the Gly-Pro-AMC substrate solution to all wells. b. Immediately place the plate in a fluorescence plate reader pre-set to 30°C. c. Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
- Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic read) for each well. b. Normalize the data:
 - Set the average rate of the vehicle control wells (enzyme + substrate + vehicle) as 100% activity.
 - Set the average rate of the "no enzyme" or maximum inhibition control wells as 0% activity. c. Plot the percent inhibition against the logarithm of the test compound

concentration. d. Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.



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